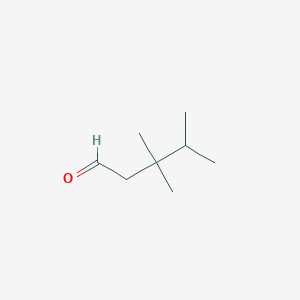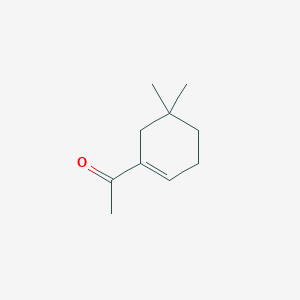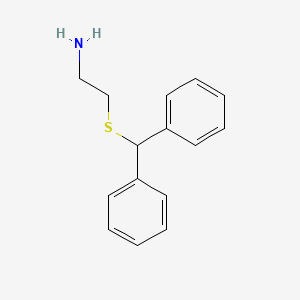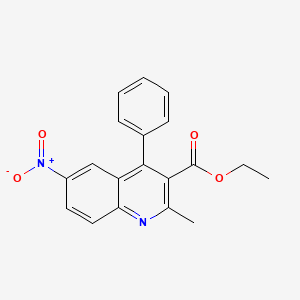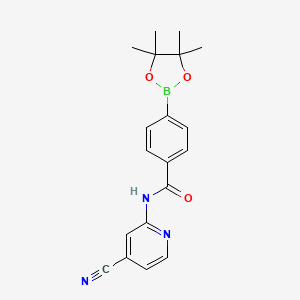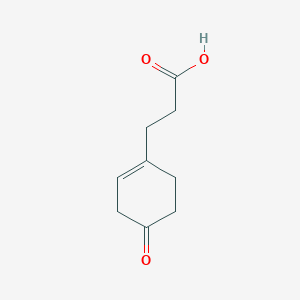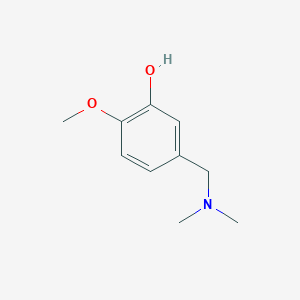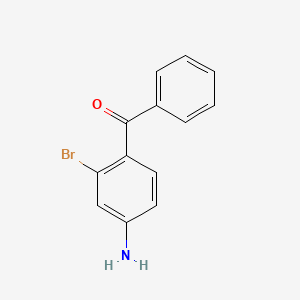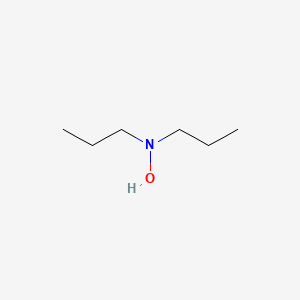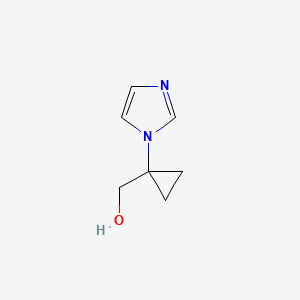
(1-imidazol-1-ylcyclopropyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-imidazol-1-ylcyclopropyl)methanol is a chemical compound that features a cyclopropyl group attached to an imidazole ring via a methanol linkage. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms, which is known for its broad range of chemical and biological properties . The presence of the cyclopropyl group adds unique steric and electronic properties to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-imidazol-1-ylcyclopropyl)methanol can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . Another approach is the reduction of imidazole carboxylic acids using reagents like lithium aluminum hydride . The reaction conditions typically involve mild temperatures and the use of solvents such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反应分析
Types of Reactions
(1-imidazol-1-ylcyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups.
科学研究应用
(1-imidazol-1-ylcyclopropyl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The imidazole ring is a common motif in biologically active compounds, making this compound useful in the study of enzyme inhibitors and receptor ligands.
Medicine: Imidazole derivatives are known for their antimicrobial and antifungal properties.
Industry: It can be used in the development of new materials and catalysts.
作用机制
The mechanism of action of (1-imidazol-1-ylcyclopropyl)methanol involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The cyclopropyl group can influence the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
- (1-Cyclopropyl-1H-imidazol-2-yl)methanol hydrochloride
- (1-Isopropyl-1H-imidazol-5-yl)methanol hydrochloride
- (1-Cyclohexyl-1H-imidazol-5-yl)methanol
Uniqueness
(1-imidazol-1-ylcyclopropyl)methanol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other imidazole derivatives. This uniqueness can influence its reactivity and interaction with biological targets.
属性
CAS 编号 |
858036-12-1 |
|---|---|
分子式 |
C7H10N2O |
分子量 |
138.17 g/mol |
IUPAC 名称 |
(1-imidazol-1-ylcyclopropyl)methanol |
InChI |
InChI=1S/C7H10N2O/c10-5-7(1-2-7)9-4-3-8-6-9/h3-4,6,10H,1-2,5H2 |
InChI 键 |
YZBGFIONNZPHLI-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CO)N2C=CN=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
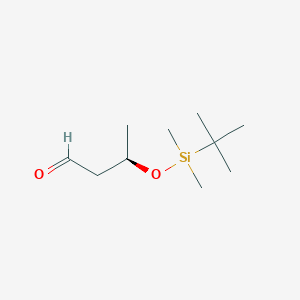
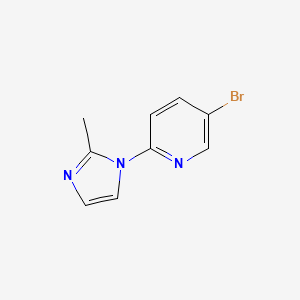
![(3-Bromofuro[2,3-c]pyridin-5-yl)methanol](/img/structure/B8720106.png)
